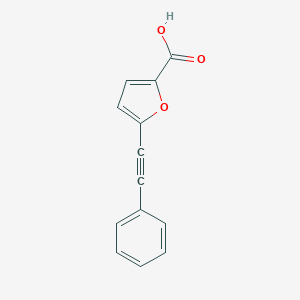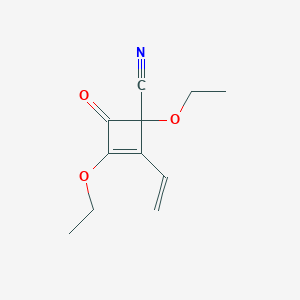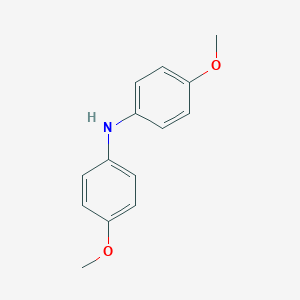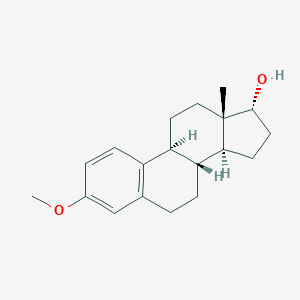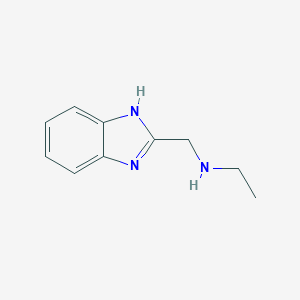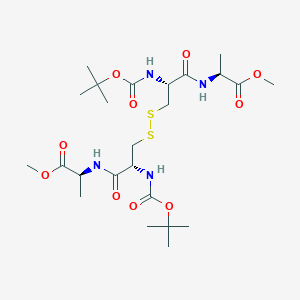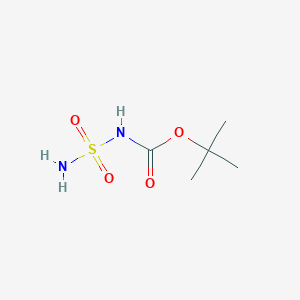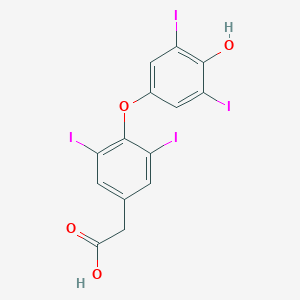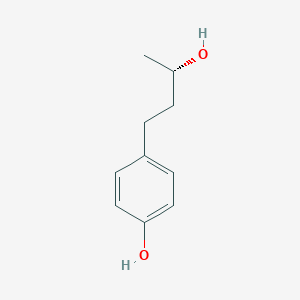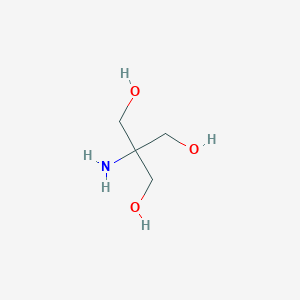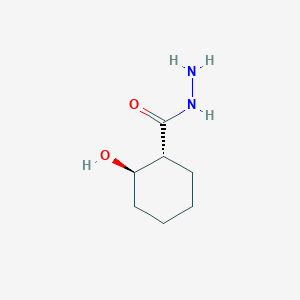
Cyclohexanecarboxylic acid, 2-hydroxy-, hydrazide, trans-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanecarboxylic acid, 2-hydroxy-, hydrazide, trans-(9CI), commonly known as trans-2-hydroxycyclohexanecarboxylic acid hydrazide, is a chemical compound that has shown potential in various scientific research applications.
Wirkmechanismus
The mechanism of action of trans-2-hydroxycyclohexanecarboxylic acid hydrazide is not fully understood. However, studies suggest that it works by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemische Und Physiologische Effekte
Studies have shown that trans-2-hydroxycyclohexanecarboxylic acid hydrazide has a low toxicity profile and does not have any significant adverse effects on normal cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of trans-2-hydroxycyclohexanecarboxylic acid hydrazide is its low toxicity profile, making it a potential candidate for further development as an anti-tumor and anti-inflammatory agent. However, its limited solubility in water can pose a challenge in its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research related to trans-2-hydroxycyclohexanecarboxylic acid hydrazide. One area of interest is its potential as a combination therapy with other anti-cancer agents. Another direction is to explore its potential as a treatment for other inflammatory conditions, such as arthritis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its synthesis method for improved solubility.
Synthesemethoden
Trans-2-hydroxycyclohexanecarboxylic acid hydrazide can be synthesized through the reaction between cyclohexanecarboxylic acid and hydrazine hydrate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained through recrystallization.
Wissenschaftliche Forschungsanwendungen
Trans-2-hydroxycyclohexanecarboxylic acid hydrazide has been studied for its potential as an anti-tumor agent. Studies have shown that it inhibits the growth of various cancer cells, including breast cancer cells and lung cancer cells. It has also been studied for its potential as an anti-inflammatory agent, with promising results in reducing inflammation in animal models.
Eigenschaften
CAS-Nummer |
130023-74-4 |
|---|---|
Produktname |
Cyclohexanecarboxylic acid, 2-hydroxy-, hydrazide, trans-(9CI) |
Molekularformel |
C7H14N2O2 |
Molekulargewicht |
158.2 g/mol |
IUPAC-Name |
(1R,2R)-2-hydroxycyclohexane-1-carbohydrazide |
InChI |
InChI=1S/C7H14N2O2/c8-9-7(11)5-3-1-2-4-6(5)10/h5-6,10H,1-4,8H2,(H,9,11)/t5-,6-/m1/s1 |
InChI-Schlüssel |
JEQMQBRLQLBAEY-PHDIDXHHSA-N |
Isomerische SMILES |
C1CC[C@H]([C@@H](C1)C(=O)NN)O |
SMILES |
C1CCC(C(C1)C(=O)NN)O |
Kanonische SMILES |
C1CCC(C(C1)C(=O)NN)O |
Synonyme |
Cyclohexanecarboxylic acid, 2-hydroxy-, hydrazide, trans- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



